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Compound of Interest

Compound Name:
5-Chloro-2-methyl-1H-indole-3-

carbaldehyde

CAS No.: 57335-86-1

Cat. No.: B1608742

Get Quote

5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative that has

garnered significant interest within the scientific community. The indole nucleus itself is a

foundational structural motif present in a multitude of natural products and pharmaceuticals,

making its derivatives valuable targets for synthesis.[1] This specific compound, featuring a

chloro group at the 5-position, a methyl group at the 2-position, and a reactive carbaldehyde at

the 3-position, serves as a highly versatile intermediate in synthetic organic chemistry.[1] Its

strategic functionalization allows for the construction of more complex molecules with diverse

biological activities, positioning it as a key building block in the development of novel

therapeutic agents, including potential anti-inflammatory, anticancer, and antimicrobial drugs.[1]

Physicochemical and Spectroscopic Properties
The precise characterization of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde is fundamental

for its application in research and development. The following table summarizes its key

physical and chemical properties.
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Property Value

CAS Number 13180-38-0

Molecular Formula C₁₀H₈ClNO

Molecular Weight 193.63 g/mol

Appearance Brown to yellow powder

Purity ≥ 95% (NMR)

Note: Data compiled from available chemical supplier information.[2]

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound.

While a comprehensive public database of spectra for this specific molecule is not readily

available, a typical analysis would yield the following characteristic signals:

¹H NMR: Expected signals would include a singlet for the aldehyde proton (CHO) at high

ppm (typically δ 9-10), aromatic protons on the indole ring, a singlet for the methyl group

(CH₃) protons, and a broad singlet for the N-H proton of the indole ring.

¹³C NMR: Characteristic peaks would include the aldehyde carbonyl carbon (around δ 185),

carbons of the aromatic indole ring, and the methyl group carbon.

IR Spectroscopy: Key absorption bands would be observed for the N-H stretch (around 3300

cm⁻¹), the C=O stretch of the aldehyde (around 1650-1700 cm⁻¹), and C-Cl stretching.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to the molecular weight of the compound, along with a characteristic isotopic

pattern due to the presence of the chlorine atom.

Core Synthesis Methodology: The Vilsmeier-Haack
Reaction
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The most prevalent and efficient method for synthesizing 5-Chloro-2-methyl-1H-indole-3-
carbaldehyde is the Vilsmeier-Haack reaction.[1] This reaction is a cornerstone of organic

synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]

Causality and Rationale
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic

substitution, particularly at the C3 position. The Vilsmeier-Haack reaction leverages this

reactivity. The reaction first generates a potent electrophilic species, the Vilsmeier reagent (a

chloroiminium ion), from the interaction of a substituted amide (typically N,N-

dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3] This reagent is sufficiently

electrophilic to attack the indole ring, leading to the introduction of a formyl group precursor,

which is then hydrolyzed to the final aldehyde. This method is favored for its high yields and

reliability.[4]

Reaction Mechanism
The mechanism proceeds through two primary stages: the formation of the Vilsmeier reagent,

followed by the electrophilic substitution on the indole substrate.
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Stage 1: Vilsmeier Reagent Formation

Stage 2: Electrophilic Attack & Hydrolysis
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Caption: Vilsmeier-Haack reaction mechanism.
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Detailed Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of

substituted anilines, which cyclize and formylate in a one-pot synthesis.[5]

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping

funnel and a mechanical stirrer, add N,N-dimethylformamide (DMF). Cool the flask to 0°C in

an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with

constant stirring. The formation of a pinkish complex indicates the generation of the

Vilsmeier reagent.[4] Maintain the temperature at 0-5°C during this addition.[1]

Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 4-

chloro-2-methylaniline dissolved in DMF dropwise, ensuring the temperature remains at 0°C.

[5]

Heating and Cyclization: After the addition is complete, stir the mixture at room temperature

for 1 hour. Subsequently, raise the temperature to 85-90°C and heat for 5-8 hours to facilitate

the cyclization and formylation.[5]

Workup and Isolation: Cool the reaction mixture to room temperature and pour it onto

crushed ice. Carefully neutralize the mixture by adding a saturated sodium carbonate

solution until the solution is basic. A solid precipitate will form.[5]

Purification: Collect the crude solid product by filtration and wash it thoroughly with water.

The pale yellow solid can be further purified by recrystallization from a suitable solvent (e.g.,

ethanol or ethyl acetate) to yield the final product.
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Starting Materials:
4-Chloro-2-methylaniline

DMF, POCl₃

Vilsmeier Reagent Prep.
(0-5 °C)

Substrate Addition (0 °C)
&

Reaction Heating (85-90 °C)

Quenching on Ice
&

Neutralization (Na₂CO₃)

Filtration & Washing

Final Product:
5-Chloro-2-methyl-1H-indole-3-carbaldehyde
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Caption: Synthetic workflow for the target compound.

Chemical Reactivity and Applications in Drug
Development
The unique arrangement of functional groups in 5-Chloro-2-methyl-1H-indole-3-
carbaldehyde makes it a reactive and versatile intermediate.
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Aldehyde Group: The aldehyde at the C3 position is the primary site for further modification.

It can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in

condensation reactions (e.g., Knoevenagel, Wittig) to introduce new carbon-carbon bonds.[1]

Indole N-H: The nitrogen proton can be removed by a base, allowing for N-alkylation or N-

acylation to introduce substituents on the indole ring.

Chloro Group: The chloro substituent at the C5 position can undergo nucleophilic substitution

reactions, although this typically requires harsh conditions. More commonly, it serves to

modulate the electronic properties and lipophilicity of the molecule, which is a critical aspect

of drug design.[1]

This compound is a valuable precursor for a range of biologically active molecules:

Pharmaceuticals: It serves as a lead compound or intermediate for developing new drugs.[1]

Indole derivatives are known to exhibit a wide spectrum of activities, and this scaffold has

been investigated for its potential in creating anticancer, anti-inflammatory, and antimicrobial

agents.[1]

Dengue Virus Inhibitors: Research has explored its potential to inhibit the protease of the

Dengue virus, an enzyme essential for viral replication.[1]

Chemical Sensors: The compound's structure makes it suitable for incorporation into

chemical sensors for detecting environmental pollutants.[1]

Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.

General Handling: Handle in accordance with good industrial hygiene and safety practices.

[6] Use in a well-ventilated area, preferably a fume hood. Avoid generating dust.[7]

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including

chemical-resistant gloves, safety goggles, and a lab coat.[6]

First Aid:

Inhalation: Move to fresh air. If effects occur, consult a physician.[6]
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Skin Contact: Wash off with plenty of water.[6]

Eye Contact: Flush eyes thoroughly with water for several minutes.[6]

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Disclaimer: This information is for educational purposes. Always consult the specific Safety

Data Sheet (SDS) for the material before use.

Conclusion
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is more than just a chemical compound; it is a

strategic tool for researchers in medicinal chemistry and materials science. Its synthesis via the

robust Vilsmeier-Haack reaction is efficient and well-documented. The compound's versatile

functional groups provide multiple handles for chemical modification, enabling the creation of

diverse and complex molecular architectures. Its established role as a key intermediate in the

synthesis of pharmacologically active agents underscores its importance and ensures its

continued relevance in the pursuit of novel scientific discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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